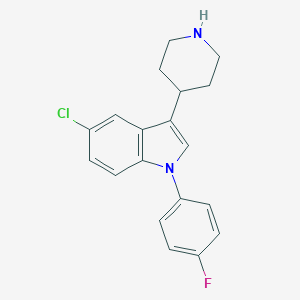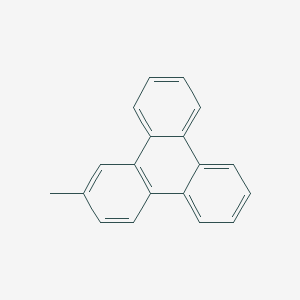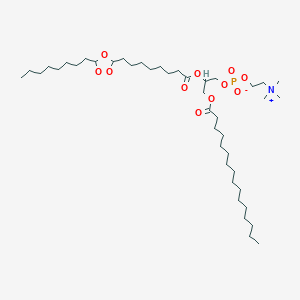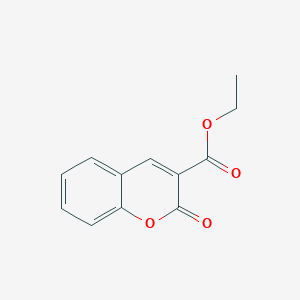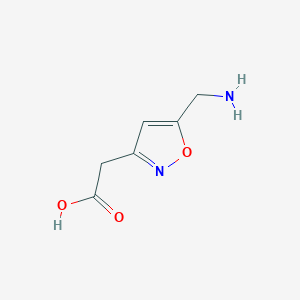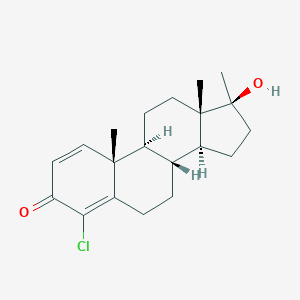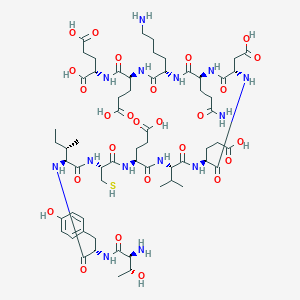
Tyicevedqkee
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyicevedqkee is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of Tyicevedqkee involves the inhibition of specific enzymes that are involved in various biological processes. This inhibition leads to a disruption of these processes, which can be used to study their underlying mechanisms. This compound has been found to be particularly effective in inhibiting the activity of certain types of enzymes, making it a valuable tool for studying specific biological pathways.
Effets Biochimiques Et Physiologiques
Tyicevedqkee has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in cellular metabolism and function. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tyicevedqkee in lab experiments is its specificity. This compound has been found to be highly selective in its inhibition of specific enzymes, which makes it a valuable tool for studying specific biological pathways. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to monitor its effects carefully.
Orientations Futures
There are many potential future directions for research on Tyicevedqkee. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological targets for this compound, which may have potential therapeutic applications. Additionally, the development of new formulations and delivery methods for Tyicevedqkee may enhance its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of Tyicevedqkee involves a complex series of chemical reactions. The process begins with the reaction of a specific set of chemicals, which are then purified and subjected to further reactions. The final product is obtained through a series of purification steps, which ensure that the compound is of high purity and quality.
Applications De Recherche Scientifique
Tyicevedqkee has a wide range of scientific research applications. It has been used to study various biological processes, including protein synthesis, DNA replication, and cell signaling. This compound has also been used to study the effects of drugs on cells and tissues, as well as the mechanisms of drug resistance.
Propriétés
Numéro CAS |
126144-46-5 |
|---|---|
Nom du produit |
Tyicevedqkee |
Formule moléculaire |
C62H96N14O26S |
Poids moléculaire |
1485.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C62H96N14O26S/c1-6-29(4)50(76-57(96)39(73-59(98)48(65)30(5)77)25-31-10-12-32(78)13-11-31)61(100)74-41(27-103)58(97)69-37(17-22-45(84)85)55(94)75-49(28(2)3)60(99)70-36(16-21-44(82)83)54(93)72-40(26-47(88)89)56(95)68-34(14-19-42(64)79)52(91)66-33(9-7-8-24-63)51(90)67-35(15-20-43(80)81)53(92)71-38(62(101)102)18-23-46(86)87/h10-13,28-30,33-41,48-50,77-78,103H,6-9,14-27,63,65H2,1-5H3,(H2,64,79)(H,66,91)(H,67,90)(H,68,95)(H,69,97)(H,70,99)(H,71,92)(H,72,93)(H,73,98)(H,74,100)(H,75,94)(H,76,96)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,101,102)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 |
Clé InChI |
AZDASIIAIPAELA-UCEFLIQFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Autres numéros CAS |
126144-46-5 |
Séquence |
TYICEVEDQKEE |
Synonymes |
CD4 (81-92) CD4 (81-92), D-Ile CD4 (81-92), D-Tyr CD4 (81-92), D-Tyr,D-Cys,D-Glu(5) CD4(81-92) Thr-Tyr-Ile-Cys-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu threonyl-tyrosyl-isoleucyl-cysteinyl-glutamyl-valyl-glutamyl-aspartyl-glutaminyl-lysyl-glutamyl-glutamic acid TYICEVEDQKEE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
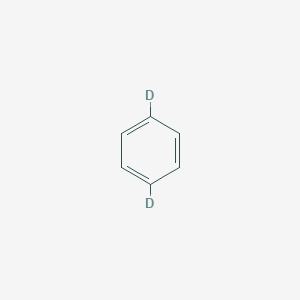
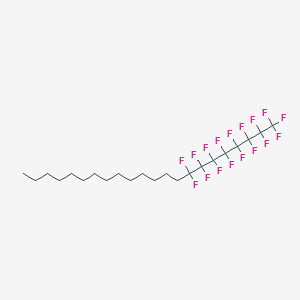
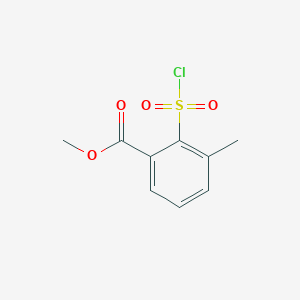
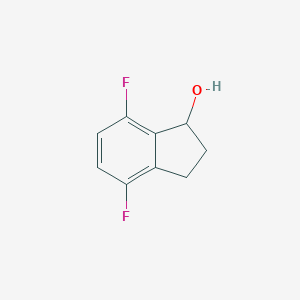
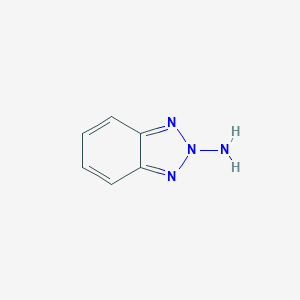
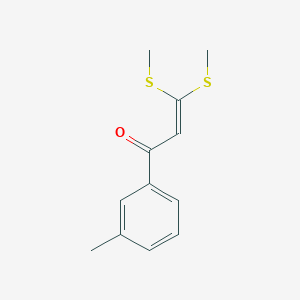
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
